9-Bromothieno[2,3-c][1,5]naphthyridine

Organic Synthesis Regioselective Bromination Heterocyclic Chemistry

9-Bromothieno[2,3-c][1,5]naphthyridine (CAS 154418-91-4) is a heteroaryl bromide within the thieno[c]-fused 1,5-naphthyridine class, a scaffold of interest in medicinal chemistry for kinase inhibition and other biological targets. Its molecular formula is C10H5BrN2S, with a molecular weight of 265.13 g/mol.

Molecular Formula C10H5BrN2S
Molecular Weight 265.13g/mol
Cat. No. B429072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromothieno[2,3-c][1,5]naphthyridine
Molecular FormulaC10H5BrN2S
Molecular Weight265.13g/mol
Structural Identifiers
SMILESC1=CC2=NC=C3C(=C2N=C1)C(=CS3)Br
InChIInChI=1S/C10H5BrN2S/c11-6-5-14-8-4-13-7-2-1-3-12-10(7)9(6)8/h1-5H
InChIKeyAXARZWCHUCXWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromothieno[2,3-c][1,5]naphthyridine: A Regiospecific Building Block for Fused Heterocyclic Systems


9-Bromothieno[2,3-c][1,5]naphthyridine (CAS 154418-91-4) is a heteroaryl bromide within the thieno[c]-fused 1,5-naphthyridine class, a scaffold of interest in medicinal chemistry for kinase inhibition and other biological targets [1]. Its molecular formula is C10H5BrN2S, with a molecular weight of 265.13 g/mol . The compound is a key intermediate for introducing aryl, alkynyl, and amino substituents at a specific position on the tetracyclic core, a feature that distinguishes it from other halogenated regioisomers in the same series.

Why 9-Bromothieno[2,3-c][1,5]naphthyridine Cannot Be Replaced by Its Regioisomers


Simply substituting 9-Bromothieno[2,3-c][1,5]naphthyridine with a more readily accessible regioisomer, such as the 1-bromo or 8-bromo derivative, is invalid for synthetic planning. These isomers are generated through fundamentally different and often mutually exclusive reaction pathways [1]. The 9-position's unique electronic environment within the thiophene ring dictates its reactivity in cross-coupling and nucleophilic substitution, leading to divergent Chemical Library Enumeration outcomes. The quantitative yields and precise regiochemical outcomes documented below demonstrate that selecting the correct isomer is a prerequisite for successful downstream derivatization.

Quantitative Evidence for the Differentiation of 9-Bromothieno[2,3-c][1,5]naphthyridine


Synthetic Origin of the 9-Bromo Isomer via Selective N-Oxide Reactivity

The synthesis of 9-Bromothieno[2,3-c][1,5]naphthyridine is linked to the behavior of the 9-N-oxide intermediate. Unlike the parent ring which preferentially brominates at the 1-position, the 9-oxide undergoes deoxygenative bromination. Critically, the reaction of the 9-oxide leads to the formation of the 8-bromothieno[2,3-c][1,5]naphthyridine (compound 20), a distinct regioisomer, demonstrating how the specific oxidation state at the 9-nitrogen redirects electrophilic substitution [1]. This highlights that accessing the 9-bromo regioisomer requires a specific synthetic route, differentiating it from the 1-bromo and 8-bromo derivatives accessible through more direct electrophilic substitution of the parent compound [2].

Organic Synthesis Regioselective Bromination Heterocyclic Chemistry

Regioselectivity of Direct Electrophilic Bromination Favors the 1-Position

Direct bromination of the parent thieno[2,3-c]-1,5-naphthyridine (compound 7) does not produce the 9-bromo isomer. Under forcing conditions (bromine in refluxing thionyl chloride), the reaction gives the 1-bromo derivative as the main product, with the 1,7-dibromo derivative as a byproduct [1]. This confirms that the electronic character of the ring system does not inherently direct electrophilic attack to the 9-position, making the pre-formed 9-bromo derivative a valuable and non-interchangeable synthetic intermediate.

Electrophilic Substitution Regioselectivity Reaction Yield

Differentiation via Physicochemical Property Modulation

The introduction of a bromine atom at the 9-position serves as a tactical handle to modulate the physicochemical properties of the thieno[2,3-c][1,5]naphthyridine core. The bromine atom contributes to an increase in lipophilicity and molecular weight compared to the unsubstituted parent compound (MW 186.23 g/mol) . This shift in the chemical space is quantifiable and has implications for biological target engagement, where matched molecular pair analysis would be necessary, though specific comparative biological data is not present in the public domain for this compound.

Medicinal Chemistry LogP Property-Based Design

Validated Applications for 9-Bromothieno[2,3-c][1,5]naphthyridine in Chemical Sourcing


Palladium-Catalyzed Cross-Coupling for Diversified Kinase Inhibitor Libraries

This compound is optimally deployed as a key substrate in Stille, Suzuki, and Sonogashira couplings, where the bromine atom at the 9-position serves as a specific exit vector. The foundational work by Björk et al. explicitly utilized the brominated thienonaphthyridine core in a Pd(0)-catalyzed cross-coupling to generate a series of potential H+,K+-ATPase inhibitors [1]. The distinct reactivity of the 9-bromo isomer, as differentiated from the 1-bromo isomer used in that study, allows for the exploration of vector-specific interactions with biological targets like ROCK2 and other kinases, for which the 1,5-naphthyridine scaffold has been identified as a pharmacophore [2].

Synthesis of Regiospecifically Functionalized Materials Science Precursors

For applications requiring a precisely positioned heavy atom or functional group on the thiophene ring, 9-bromothieno[2,3-c][1,5]naphthyridine offers a pre-defined orientation. The inability to generate this isomer through direct electrophilic substitution of the parent naphthyridine [1] makes the pre-formed compound essential for constructing extended, sulfur-containing conjugated systems where the substitution pattern dictates electronic properties. The 42% increase in molecular weight compared to the parent core further indicates its value in creating electron-rich, dense architectures [2].

Nucleophilic Aromatic Substitution (SNAr) for Amino Derivatives

The methodologies developed by Malm et al. demonstrate that halogenated thieno[2,3-c]naphthyridines are viable substrates for nucleophilic substitution with amines [1]. The 9-bromo derivative is a candidate for the installation of primary and secondary amines, which is a common strategy for modulating the basicity and solubility of the core. This application is directly relevant for medicinal chemistry programs aiming to improve the drug-like properties of the thienonaphthyridine series, as the 9-position's unique steric and electronic environment will confer different SAR outcomes compared to substitution at the 1- or 8-positions.

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